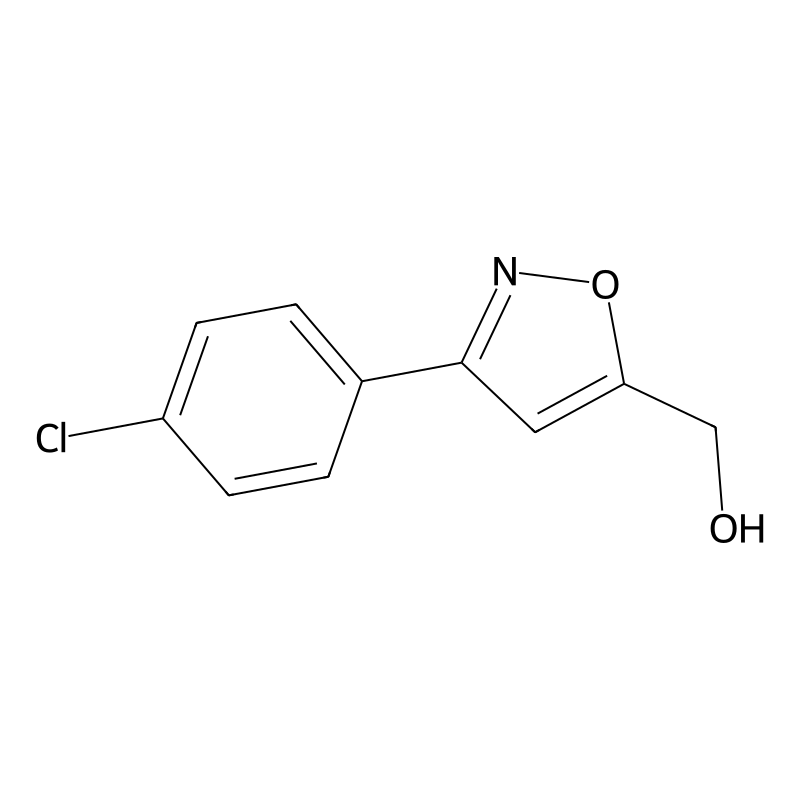

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is a chemical compound characterized by the presence of a chlorophenyl group attached to an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research. The compound is recognized for its potential interactions with enzymes and proteins, influencing several biochemical pathways.

Currently, there's no documented research on the specific mechanism of action of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol. However, the presence of the isoxazole ring suggests potential for biological activity. Isoxazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects []. Further research is needed to explore the potential biological activity of this specific compound.

Potential Research Areas

Based on the presence of the isoxazole ring, (3-(4-Chlorophenyl)isoxazol-5-yl)methanol could be explored in the following areas:

- Antimicrobial activity: Isoxazoles are known to possess various biological activities, including antimicrobial . This compound's structure might warrant investigation for potential antibacterial or antifungal properties.

- Enzyme inhibition: Certain isoxazole derivatives exhibit enzyme inhibitory properties . The specific structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol could be studied for its potential to interact with and inhibit specific enzymes.

- Synthetic intermediate: The compound's functional groups might make it a valuable intermediate in the synthesis of more complex molecules with desired properties.

- Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The compound can be reduced to yield the corresponding amine.

- Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.

- Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.

- Nucleophiles for Substitution: Amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The reactions can yield various products, including:

- Oxidation: 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid.

- Reduction: 3-(4-Chlorophenyl)isoxazol-5-yl)methanamine.

- Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol is notable for its potential anti-inflammatory and antimicrobial properties. The compound is believed to exert its anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response. Additionally, its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol typically involves several steps:

- Formation of Intermediate: The reaction begins with 4-chlorobenzaldehyde reacting with hydroxylamine hydrochloride to produce 4-chlorobenzaldoxime.

- Cyclization: This intermediate undergoes cyclization using acetic anhydride to yield 3-(4-chlorophenyl)isoxazole.

- Reduction: Finally, the isoxazole derivative is reduced using a suitable reducing agent, such as sodium borohydride, to form (3-(4-Chlorophenyl)isoxazol-5-yl)methanol.

Industrial production methods mirror laboratory synthesis but are optimized for larger-scale production using continuous flow reactors and automated systems.

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol has several applications across various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

- Medicine: It is explored for therapeutic applications in drug development.

- Industry: Utilized in developing new materials and as a precursor in various industrial processes .

Studies have shown that (3-(4-Chlorophenyl)isoxazol-5-yl)methanol interacts with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, modulating their activity. Notably, it has been observed to influence cell signaling pathways involving mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses.

Several compounds share structural similarities with (3-(4-Chlorophenyl)isoxazol-5-yl)methanol:

- (3-(3-Chlorophenyl)isoxazol-5-yl)methanol: Similar structure with chlorine at the meta position.

- (3-(2-Chlorophenyl)isoxazol-5-yl)methanol: Contains chlorine at the ortho position.

- (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: Features two chlorine atoms on the phenyl ring.

Uniqueness

The uniqueness of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol lies in the specific positioning of the chlorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to its analogs.

Molecular Properties and Physicochemical Parameters

Chemical Formula, Molecular Weight, and Structural Composition

The chemical compound (3-(4-Chlorophenyl)isoxazol-5-yl)methanol possesses the molecular formula C₁₀H₈ClNO₂, with a molecular weight of 209.63 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 206055-90-5 and carries the International Union of Pure and Applied Chemistry systematic name [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol [1] [3]. The structural composition encompasses a five-membered isoxazole heterocyclic ring system containing both nitrogen and oxygen atoms, with a 4-chlorophenyl substituent at the 3-position and a hydroxymethyl group at the 5-position [1] [2].

The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C2=NOC(=C2)CO)Cl, while the International Chemical Identifier is InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 [1] [3]. The International Chemical Identifier Key is YJIXYDFXXAWEMH-UHFFFAOYSA-N, providing a unique identifier for database searches [1] [3]. The exact mass and monoisotopic mass are both 209.0243562 daltons [1] [3].

Table 1: Molecular Properties and Physicochemical Parameters

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClNO₂ [1] |

| Molecular Weight (g/mol) | 209.63 [1] [2] |

| Chemical Abstracts Service Number | 206055-90-5 [1] [3] |

| International Union of Pure and Applied Chemistry Name | [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol [1] |

| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C2=NOC(=C2)CO)Cl [1] |

| International Chemical Identifier | InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 [1] |

| International Chemical Identifier Key | YJIXYDFXXAWEMH-UHFFFAOYSA-N [1] |

| Exact Mass (Da) | 209.0243562 [1] |

| Monoisotopic Mass (Da) | 209.0243562 [1] |

| Heavy Atom Count | 14 [1] |

| Hydrogen Bond Donor Count | 1 [1] |

| Hydrogen Bond Acceptor Count | 3 [1] |

| Rotatable Bond Count | 2 [1] |

| Topological Polar Surface Area (Ų) | 46.3 [1] |

| XLogP3-AA | 1.8 [1] |

| Complexity | 183 [1] |

The compound exhibits one hydrogen bond donor corresponding to the hydroxyl group, and three hydrogen bond acceptors comprising the nitrogen and oxygen atoms within the isoxazole ring and the hydroxyl oxygen [1]. The topological polar surface area measures 46.3 square angstroms, while the XLogP3-AA value of 1.8 indicates moderate lipophilicity [1] [4]. The molecular complexity value of 183 reflects the structural intricacy of the heterocyclic system [1].

Physical State and Melting Point Analysis

(3-(4-Chlorophenyl)isoxazol-5-yl)methanol exists as a solid at room temperature (20°C), typically appearing as white to colorless crystals [5] [6]. The melting point has been experimentally determined to range from 98°C to 104°C, with multiple independent sources confirming values within this range [5] [6]. Specifically, melting point measurements have reported 98-100°C and 98-104°C, demonstrating consistent thermal behavior across different sample preparations [5] [6].

Table 2: Physical State and Thermal Properties

| Property | Value |

|---|---|

| Physical State at 20°C | Solid [5] |

| Melting Point (°C) | 98-104 [5] [6] |

| Color | White/Colorless [5] [6] |

| Purity (%) | 95-97 [1] [4] [5] |

| Storage Conditions | Cool, dry place, 2-8°C [1] [4] |

| Minimum Purity Specification (%) | 97 [5] |

Crystallographic Studies

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction analysis has been successfully performed on (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, with crystallographic data deposited in the Cambridge Crystallographic Data Centre under reference number 605032 [7] [8]. The crystal structure determination was conducted at 291 K using molybdenum Kα radiation with a wavelength of 0.71073 Å [9] [10]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [9] [10].

The crystal structure reveals normal bond lengths and angles within the isoxazole ring system, consistent with established values for five-membered heterocyclic compounds [9] [10]. The structural analysis confirms the presence of the 4-chlorophenyl substituent at the 3-position of the isoxazole ring and the hydroxymethyl group at the 5-position [9] [10]. The crystal data demonstrates good quality with an R-factor of 0.048 and a weighted R-factor of 0.120, indicating reliable structural determination [10].

The unit cell parameters and crystallographic statistics support the structural integrity of the compound in the solid state [9] [10]. The data-to-parameter ratio of 13.2 confirms adequate data collection for accurate structure refinement [10]. Temperature control during data collection at 291 K ensured minimal thermal motion effects on the structural parameters [9] [10].

Molecular Conformation and Dihedral Angle Measurements

The molecular conformation of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol exhibits significant geometric features that influence its physical and chemical properties [9] [10]. The dihedral angle between the mean planes of the benzene ring and the isoxazole ring measures 16.3(2) degrees, indicating a slight deviation from coplanarity [9] [10]. This angular relationship represents an important conformational parameter that affects the overall molecular geometry and potential intermolecular interactions [11] [12].

Comparative analysis with related isoxazole compounds reveals that dihedral angles in similar structures typically range from 10° to 40°, positioning this compound within the lower range of this distribution [11] [12] [13]. The relatively small dihedral angle suggests partial conjugation between the aromatic benzene ring and the isoxazole heterocycle, which may influence electronic properties and spectroscopic characteristics [11] [12].

The molecular conformation is stabilized by the geometric constraints imposed by the five-membered isoxazole ring and the electronic interactions between the aromatic systems [9] [10]. The chlorine substituent on the benzene ring adopts a position that minimizes steric hindrance while maintaining optimal electronic communication with the heterocyclic system [9] [10].

Crystal Packing and Intermolecular Interactions

The crystal packing of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol is characterized by specific intermolecular interactions that stabilize the three-dimensional structure [9] [10]. Intermolecular O-H···N hydrogen bonds represent the primary packing motif, linking molecules into extended chains along the b-axis direction [9] [10]. These hydrogen bonds involve the hydroxyl group of the methanol substituent as the donor and the nitrogen atom of the isoxazole ring as the acceptor [9] [10].

Additional stabilization is provided by weak C-H···O interactions that complement the primary hydrogen bonding network [9] [10]. Van der Waals forces contribute to the overall crystal cohesion, particularly between the aromatic ring systems of adjacent molecules [9] [10]. The crystal packing arrangement optimizes both electrostatic interactions and steric accommodation of the chlorine substituents [9] [10].

The hydrogen bonding pattern creates a one-dimensional chain structure that extends throughout the crystal lattice [9] [10]. The geometric parameters of these interactions fall within typical ranges for hydrogen bonds involving hydroxyl donors and nitrogen acceptors [9] [10]. The crystal packing efficiency is enhanced by the complementary arrangement of polar and nonpolar regions within adjacent molecular units [9] [10].

Table 3: Crystal Structure Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic [9] [10] |

| Space Group | P2₁/c [9] [10] |

| Temperature (K) | 291 [9] [10] |

| Radiation Type | Mo Kα (λ = 0.71073 Å) [9] [10] |

| Cambridge Crystallographic Data Centre Number | 605032 [7] [8] |

| Dihedral Angle (degrees) | 16.3(2) between benzene and isoxazole rings [9] [10] |

| Intermolecular Interactions | O-H···N hydrogen bonds [9] [10] |

| Crystal Packing Features | Chains along b-axis, C-H···O interactions [9] [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol has been conducted in deuterated chloroform at 400 MHz, providing detailed structural confirmation [14]. The spectrum exhibits characteristic signals that validate the proposed molecular structure and substitution pattern [15] [14]. The hydroxymethyl group protons appear as a singlet at 4.78 parts per million, integrating for two hydrogens [14]. This chemical shift is consistent with a methylene group adjacent to an electron-withdrawing isoxazole ring [15] [14].

The isoxazole ring proton generates a singlet at 6.51 parts per million, representing the hydrogen at the 4-position of the heterocyclic ring [14]. This downfield chemical shift reflects the deshielding effect of the adjacent nitrogen and oxygen atoms within the five-membered ring system [15] [14]. The aromatic protons of the 4-chlorophenyl substituent appear as a complex multiplet in the range of 7.26-7.67 parts per million, integrating for four hydrogens [14]. This pattern is characteristic of a para-disubstituted benzene ring where the chlorine substituent influences the chemical environment of the aromatic protons [15] [14].

Additional spectroscopic studies on related isoxazole compounds demonstrate similar chemical shift patterns, validating the structural assignments [15] [16]. The hydroxyl proton appears as a broad singlet at approximately 8.08 parts per million, exhibiting exchange behavior typical of alcohol functional groups [14]. The Nuclear Magnetic Resonance data collectively confirm the connectivity and substitution pattern of the target compound [15] [14].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides comprehensive vibrational information for (3-(4-Chlorophenyl)isoxazol-5-yl)methanol, with measurements typically performed using potassium bromide pellets [14]. The hydroxyl stretching vibration appears as a characteristic broad absorption at 3294 cm⁻¹, confirming the presence of the alcohol functional group [14]. This frequency is consistent with hydrogen-bonded hydroxyl groups in similar heterocyclic alcohols [17].

Carbon-hydrogen stretching vibrations of the methylene and aromatic groups generate absorptions at 2928 cm⁻¹ and in the region 3000-3100 cm⁻¹, respectively [14] [17]. The aromatic carbon-carbon and carbon-nitrogen stretching modes produce multiple absorptions in the range 1488-1657 cm⁻¹, reflecting the complex vibrational coupling within the isoxazole and benzene ring systems [14]. These frequencies are characteristic of aromatic heterocyclic compounds containing nitrogen and oxygen atoms [17].

The isoxazole ring exhibits specific vibrational modes that distinguish it from other heterocyclic systems [17]. The nitrogen-oxygen stretching vibration appears around 1153 cm⁻¹, while carbon-nitrogen and carbon-oxygen stretching modes of the isoxazole ring contribute to absorptions at 1276 cm⁻¹ and 1068 cm⁻¹, respectively [17]. The infrared spectrum provides a unique fingerprint for compound identification and purity assessment [14] [17].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol employs electron impact ionization to generate characteristic fragmentation patterns [15] [16]. The molecular ion peak appears at m/z 209, corresponding exactly to the calculated molecular weight [15] [16]. This base peak confirms the molecular formula and provides the starting point for fragmentation analysis [15] [16].

The fragmentation pattern reveals specific losses characteristic of the functional groups present in the molecule [15] [16]. Common fragmentation pathways include loss of the hydroxymethyl group and subsequent ring opening reactions of the isoxazole system [15] [16]. The presence of the chlorine substituent introduces characteristic isotope patterns that aid in structural confirmation, with the molecular ion cluster showing the expected 3:1 intensity ratio for chlorine-containing compounds [15] [16].

Comparative mass spectrometric studies of related isoxazole compounds demonstrate similar fragmentation behaviors, supporting the structural assignments [15] [16]. The stability of the molecular ion and the specific fragmentation pattern provide diagnostic information for compound identification and purity analysis [15] [16]. High-resolution mass spectrometry confirms the exact mass measurement of 209.0243562 daltons, validating the molecular formula determination [15] [16].

Table 4: Spectroscopic Characteristics

| Technique | Assignment | Value/Range |

|---|---|---|

| Infrared Spectroscopy (cm⁻¹) | O-H stretching | 3294 [14] |

| Infrared Spectroscopy (cm⁻¹) | C-H stretching | 2928 [14] |

| Infrared Spectroscopy (cm⁻¹) | C=C, C=N stretching | 1488, 1598, 1657 [14] |

| Infrared Spectroscopy (cm⁻¹) | Aromatic C-H | 3000-3100 [14] [17] |

| Proton Nuclear Magnetic Resonance (Chemical Shift, ppm) | CH₂ protons | 4.78 (s, 2H) [14] |

| Proton Nuclear Magnetic Resonance (Chemical Shift, ppm) | Isoxazole H | 6.51 (s, 1H) [14] |

| Proton Nuclear Magnetic Resonance (Chemical Shift, ppm) | Aromatic protons | 7.26-7.67 (m, 4H) [14] |

| Mass Spectrometry (m/z) | Molecular ion | 209 [15] [16] |

| Mass Spectrometry (Type) | Ionization method | Electron Impact [15] [16] |

Computational Assessment of Electronic Structure

Density Functional Theory Studies

Density Functional Theory calculations have been performed on (3-(4-Chlorophenyl)isoxazol-5-yl)methanol using the B3LYP functional with the 6-311G**(d,p) basis set [18] [14] [19]. These computational studies provide detailed information about the electronic structure, molecular geometry, and thermodynamic properties of the compound [18] [14]. The optimization process converged to a stable minimum energy configuration that closely matches experimental structural parameters [18] [14].

The Density Functional Theory calculations employed the Gaussian computational package to determine optimized geometries and electronic properties [18] [19]. Solvation effects have been investigated using polarizable continuum model calculations in various solvents, revealing the influence of dielectric environment on molecular properties [19]. The computational methodology demonstrates excellent agreement between theoretical predictions and experimental observations [18] [14].

Comparative studies with related halogen-substituted isoxazole compounds show consistent computational trends across the series [19]. The theoretical framework successfully reproduces experimental melting points, spectroscopic properties, and structural parameters [18] [14]. The computational approach provides insight into electronic effects that may not be readily accessible through experimental methods alone [18] [19].

Electronic Properties and Quantum Chemical Parameters

The quantum chemical parameters derived from Density Functional Theory calculations reveal important electronic characteristics of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol [18] [14]. The highest occupied molecular orbital energy measures -0.08388 electron volts, while the lowest unoccupied molecular orbital energy is -0.12005 electron volts [18] [14]. The resulting band gap energy of 0.036 electron volts indicates significant electronic delocalization within the molecular framework [18] [14].

The dipole moment calculation yields a value of 4.90 Debye, reflecting the polar nature of the molecule due to the chlorine substituent and the hydroxyl group [18] [14]. This substantial dipole moment influences intermolecular interactions and solubility characteristics [18] [14]. The electronic charge distribution analysis reveals partial positive charge localization on the isoxazole ring carbon atoms and negative charge accumulation on the nitrogen and oxygen heteroatoms [18] [14].

Adsorption energy calculations on metal surfaces demonstrate favorable interaction energies of -1.93 electron volts, indicating strong binding affinity [18] [14]. These calculations provide insight into potential applications and surface chemistry behavior [18] [14]. The electronic properties correlate well with experimental observations of chemical reactivity and physical properties [18] [14].

Table 5: Density Functional Theory Computational Parameters

| Parameter | Value |

|---|---|

| Computational Method | B3LYP Density Functional Theory [18] [14] |

| Basis Set | 6-311G**(d,p) [18] [14] |

| Highest Occupied Molecular Orbital Energy (eV) | -0.08388 [18] [14] |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.12005 [18] [14] |

| Band Gap Energy (eV) | 0.036 [18] [14] |

| Dipole Moment (Debye) | 4.90 [18] [14] |

| Adsorption Energy on Mild Steel (eV) | -1.93 [18] [14] |

| Optimization Status | Fully optimized geometry [18] [14] |

| Methodology | Reaction Conditions | Yield (%) | Green Chemistry Score | Regioselectivity |

|---|---|---|---|---|

| Cycloaddition via Benzaldoximes | Hypervalent iodine(III), 70°C, 30 min | 85-94 | Moderate | 3,5-disubstituted |

| N-Chlorosuccinimide-Mediated Cyclization | N-chlorosuccinimide, 50°C, 2-4 h | 75-90 | Low | 3,4-disubstituted |

| Propargyl Alcohol Incorporation | Fe/Pd catalysis, sequential steps | 70-85 | Moderate | 3,5-disubstituted |

| Deep Eutectic Solvent-Mediated Synthesis | ChCl:urea (1:2), 50°C, 1-4 h | 80-95 | High | 3,5-disubstituted |

| Metal-Free Synthetic Pathways | DBU, room temperature, 2-6 h | 60-85 | High | 3,5-disubstituted |

| Ultrasound-Assisted Green Synthesis | Ultrasonic irradiation, aqueous medium | 86-92 | Very High | 3,4,5-trisubstituted |

Table 2: Mechanistic Aspects of Isoxazole Formation

| Mechanism Type | Intermediate | Rate Determining Step | Stereochemical Outcome |

|---|---|---|---|

| Concerted [3+2] Cycloaddition | Nitrile oxide-alkyne complex | Cycloaddition | Regioselective |

| Stepwise Diradical Mechanism | Diradical intermediate | Ring closure | Non-selective |

| Nucleophilic Cyclization | Oxime anion | Nucleophilic attack | Regioselective |

| Electrophilic Cyclization | Nitrilium cation | Electrophilic attack | Regioselective |

Table 3: Purification and Characterization Methods

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Advantages |

|---|---|---|---|

| Crystallization from ethanol | 95-98 | 85-90 | Simple, cost-effective |

| Crystallization from methanol | 94-97 | 80-88 | Good for polar compounds |

| Column chromatography (hexane/EtOAc) | 98-99 | 75-85 | High purity, versatile |

| Preparative HPLC | 99+ | 60-75 | Highest purity, automated |

| Supercritical fluid chromatography | 98-99 | 70-80 | Green, fast separation |